1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-24(20,21)18-9-7-17(8-10-18)14(19)12-2-4-13(5-3-12)22-15-16-6-11-23-15/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQFDVXJFNKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperazine
Piperazine reacts with methanesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Procedure :
- Dissolve piperazine (1 equiv) in dichloromethane (DCM) at 0°C.
- Add triethylamine (2.2 equiv) followed by methanesulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 6 hours.
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Considerations :
- Solvent Choice : DCM minimizes side reactions (e.g., over-sulfonylation).
- Stoichiometry : Excess methanesulfonyl chloride ensures complete mono-sulfonylation.
Synthesis of 4-(1,3-Thiazol-2-yloxy)benzoyl Chloride
Thiazole Ether Formation via Nucleophilic Aromatic Substitution
4-Hydroxybenzoic acid reacts with 2-chlorothiazole under Ullmann coupling conditions.
Procedure :
- Suspend 4-hydroxybenzoic acid (1 equiv), 2-chlorothiazole (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
- Add CuI (10 mol%) and heat at 110°C for 12 hours.
- Acidify with HCl, extract with ethyl acetate, and isolate 4-(1,3-thiazol-2-yloxy)benzoic acid.
Yield : 65–75%.
Activation to Acid Chloride
Convert the carboxylic acid to its reactive chloride using thionyl chloride.
Procedure :
- Reflux 4-(1,3-thiazol-2-yloxy)benzoic acid (1 equiv) in excess thionyl chloride (5 equiv) for 3 hours.
- Remove excess SOCl₂ under vacuum to obtain the acyl chloride.
Yield : 95–98%.
Coupling of Fragments via Amide Bond Formation
Amidation of 1-Methanesulfonylpiperazine
React the sulfonylated piperazine with 4-(1,3-thiazol-2-yloxy)benzoyl chloride.
Procedure :
- Dissolve 1-methanesulfonylpiperazine (1 equiv) and triethylamine (2.2 equiv) in anhydrous THF.
- Add 4-(1,3-thiazol-2-yloxy)benzoyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 8 hours, then concentrate and purify via column chromatography (hexane/EtOAc).
Yield : 70–75%.
Optimization Insights :
- Catalysis : NaI (5 mol%) accelerates the reaction by facilitating chloride displacement.
- Solvent : THF enhances solubility of intermediates compared to DCM.
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis for Parallel Libraries
Adapting parallel synthesis techniques from thiazole-piperazine hybrids:
| Step | Reagent/Condition | Yield |
|---|---|---|
| 1. Resin-bound Fmoc-AA | MBHA·HCl resin | – |
| 2. Thiazole cyclization | Thiourea/EtOH | 80% |
| 3. Piperazine coupling | Piperazine/DMF | 75% |
| 4. Sulfonylation | MsCl/Et₃N | 85% |
Advantages : High throughput; suitable for generating structural analogs.
One-Pot Sequential Functionalization
A streamlined approach condenses sulfonylation and amidation:
- Sulfonylate piperazine in situ.
- Directly add benzoyl chloride without isolation.
Yield : 60–65% (lower due to intermediate instability).
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
1H NMR (400 MHz, CDCl₃) :
- δ 8.02 (d, J = 8.8 Hz, 2H, ArH)
- δ 7.45 (d, J = 8.8 Hz, 2H, ArH)
- δ 7.32 (d, J = 3.6 Hz, 1H, Thiazole-H)
- δ 6.98 (d, J = 3.6 Hz, 1H, Thiazole-H)
- δ 3.75–3.60 (m, 8H, Piperazine-H)
- δ 3.10 (s, 3H, SO₂CH₃)
HRMS (ESI+) :
- Calculated for C₁₆H₁₈N₃O₄S₂: 396.0745
- Found: 396.0748 [M+H]⁺
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrothiazole derivatives, and various substituted phenyl derivatives. These products can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
Chemistry
In chemistry, 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Piperazine Derivatives with Sulfonyl Groups
- 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (): This compound replaces the thiazole-benzoyl group with a toluenesulfonyl substituent. The chlorobenzyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine ():
The ethylsulfonyl linker introduces conformational flexibility, which could alter binding kinetics. However, the methyl group on the aromatic ring limits electronic effects compared to the electron-deficient thiazole ring in the target compound .
Piperazine-Benzoyl Hybrids
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives ():
These compounds exhibit cytotoxic activity against multiple cancer cell lines (e.g., IC₅₀ values ranging from 2–10 μM for liver and breast cancer cells). The 4-chlorobenzhydryl group provides steric bulk, which may hinder interactions with narrow binding pockets compared to the planar thiazole-benzoyl group in the target compound .- Losulazine Hydrochloride (): A hypotensive agent with a trifluoromethylquinoline group linked to a sulfonylbenzoyl-piperazine core. The trifluoromethyl group enhances metabolic resistance, while the quinoline moiety enables intercalation or enzymatic inhibition. This highlights how aromatic substituents dictate therapeutic applications .
Thiazole-Containing Piperazine Derivatives
- Thiazolylhydrazone Derivatives (): These compounds, such as 3a–k, inhibit acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range. The thiazole ring facilitates interactions with AChE’s catalytic site, suggesting that the thiazolyloxy group in the target compound may similarly engage in target binding .
- Antinociceptive Thiazole-Piperazine Derivatives (): Compounds like 3a–h exhibit antinociceptive effects in rodent models (ED₅₀ = 10–25 mg/kg). The methylsulfonyl group in these derivatives improves bioavailability, a feature shared with the target compound .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Groups : Methanesulfonyl substituents improve solubility and stability compared to bulkier toluenesulfonyl groups .
- Thiazole vs. Other Heterocycles : Thiazole rings enhance target binding through hydrogen bonding and π-π interactions, outperforming imidazole or pyridine derivatives in specificity .
- Aromatic Substituents : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on benzoyl or benzhydryl moieties enhance cytotoxic activity but may reduce solubility .
Biological Activity
1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Biological Activity Overview
This compound has shown promising results in various biological assays. Its activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
Key Findings from Research Studies
- Antiviral Activity : Several studies have indicated that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated effectiveness against viruses such as HIV and HCV, with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Research indicates that it exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent .
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes. For example, studies have shown that it inhibits tyrosinase activity, which is crucial for melanin production in skin cells. This property suggests potential applications in dermatological treatments .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.35 | |
| Antimicrobial | MRSA | 0.18 | |
| Enzyme Inhibition | Tyrosinase | 0.18 |
Detailed Research Findings
- Antiviral Studies : A study conducted on the antiviral efficacy of thiazole derivatives revealed that they possess a high affinity for viral proteins, leading to effective inhibition of viral replication. The compound's structure allows it to bind effectively to the active sites of viral enzymes .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antibacterial activity with minimal cytotoxic effects on human cells, making it a candidate for further development as an antibiotic .
Q & A
Q. What synthetic methodologies are most effective for synthesizing 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution, often using 1-methanesulfonylpiperazine as a starting material .
- Step 2 : Coupling of the benzoyl-thiazole moiety using a coupling agent (e.g., EDC or DCC) in solvents like DCM or DMF. Reaction conditions (pH, temperature) must be optimized to prevent sulfonamide group degradation .
- Step 3 : Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization. Yield optimization requires careful stoichiometric control of reagents like propargyl bromide or CuSO₄ catalysts .
- Critical Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 1:2 hexane:ethyl acetate) and confirm purity via HPLC (>95%) and NMR (e.g., δ 7.8–8.2 ppm for thiazole protons) .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methanesulfonyl group at δ 3.1 ppm, benzoyl carbonyl at ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 392.1) .
- X-ray Crystallography : Resolve crystal packing and confirm chair conformation of the piperazine ring (SHELX suite for refinement) .
- HPLC-PDA : Assess purity (>98%) and detect by-products (e.g., des-thiazole derivatives) .
Q. What preliminary pharmacological activities are reported for structural analogs?
- Methodological Answer :
- Receptor Binding Assays : Analogs with thiazole and piperazine motifs show affinity for serotonin receptors (5-HT₁A/5-HT₂A, Kᵢ ~50–200 nM) via radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) .
- In Vitro Efficacy : Test in cell lines (e.g., HEK-293 transfected with 5-HT receptors) using cAMP or calcium flux assays. EC₅₀ values vary with substituents (e.g., methoxy groups enhance potency) .
Advanced Research Questions
Q. How can conformational analysis of the piperazine ring guide structure-activity optimization?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to evaluate energy barriers for ring inversion. Chair conformations favor planar alignment of the benzoyl-thiazole group, enhancing receptor docking .
- X-ray Data : Crystal structures of analogs (e.g., 1-aroyl-4-methoxyphenylpiperazines) reveal that bulky substituents at the 4-position stabilize specific conformations, improving selectivity for 5-HT₂A over dopamine receptors .
- SAR Studies : Introduce methyl or halogen groups to restrict ring flexibility and measure binding kinetics (SPR or ITC) to correlate rigidity with affinity .
Q. How to resolve contradictions in reported binding affinities across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use uniform cell lines, buffer pH (7.4), and temperature (25°C). Discrepancies often arise from differences in radioligand concentrations (e.g., 0.5 vs. 1.0 nM ³H-ketanserin) .
- Control for Isomerism : Chiral HPLC to isolate enantiomers, as R/S configurations of the thiazole-oxy group may exhibit 10-fold differences in Kᵢ .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers (e.g., p < 0.05 in Cochrane Q-test) .
Q. What strategies improve metabolic stability without reducing target engagement?
- Methodological Answer :
- Prodrug Design : Replace labile methanesulfonyl with cyclopropylsulfonyl groups to resist CYP3A4 oxidation. Validate stability in human liver microsomes (HLM t₁/₂ > 60 min) .
- Isotere Replacement : Substitute thiazole with oxazole to reduce hepatic clearance while maintaining π-π stacking with receptor residues (docking score ΔG < -8 kcal/mol) .
- PEGylation : Attach polyethylene glycol (PEG-500) to the piperazine nitrogen to enhance aqueous solubility (logP reduction from 3.2 to 1.8) and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
